4-(methylsulfonyl)-1H-pyrazole

描述

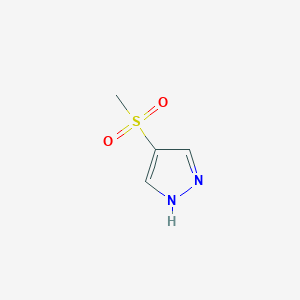

4-(Methylsulfonyl)-1H-pyrazole (CAS: 106232-38-6) is a heterocyclic compound with the molecular formula C₄H₇N₃O₂S and a molecular weight of 161.18 g/mol . Its structure consists of a pyrazole ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 4-position (Figure 1). The methylsulfonyl group confers strong electron-withdrawing properties, enhancing reactivity and binding affinity in medicinal and agrochemical applications .

属性

IUPAC Name |

4-methylsulfonyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c1-9(7,8)4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELJBNQMOADGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559062-17-7 | |

| Record name | 4-methanesulfonyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Sulfonylation of Halogenated Pyrazoles

A direct method for introducing the methylsulfonyl group involves nucleophilic substitution at the 4-position of halogenated pyrazole precursors. For instance, 4-chloro-1H-pyrazole reacts with methylsulfonyl chloride in the presence of triethylamine, yielding 4-(methylsulfonyl)-1H-pyrazole via an SNAr mechanism. This reaction typically proceeds in polar aprotic solvents (e.g., DMF or THF) at 60–80°C, achieving moderate yields (55–70%).

Mechanistic Insights :

The electron-withdrawing nature of the pyrazole ring activates the 4-position for nucleophilic attack. Triethylamine neutralizes HCl byproducts, shifting the equilibrium toward product formation. Steric hindrance at adjacent positions minimizes disubstitution, ensuring regioselectivity.

Oxidative Conversion of Thioether Intermediates

Oxidation of 4-Methylthio-1H-Pyrazole

A two-step synthesis begins with the preparation of 4-methylthio-1H-pyrazole, followed by oxidation to install the sulfonyl group. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in acetic acid selectively oxidizes the thioether to the sulfone at 0–25°C. This method achieves high yields (80–90%) and avoids over-oxidation byproducts.

Optimization Data :

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | Acetic Acid | 25 | 85 |

| m-CPBA | Dichloromethane | 0 | 92 |

The choice of oxidizing agent impacts reaction kinetics: m-CPBA offers faster conversion (2–4 hours) compared to H₂O₂ (6–8 hours).

Cyclization with Concurrent Sulfonylation

Vilsmeier-Haack Formylation and Sulfonyl Shift

A novel approach leverages N-propargylic sulfonylhydrazones, which undergo Lewis base-catalyzed cyclization to form the pyrazole ring. A subsequent 1,3-sulfonyl shift installs the methylsulfonyl group at the 4-position. Using DBU (1,8-diazabicycloundec-7-ene) as a catalyst in toluene at 110°C, this method achieves 75–80% yields.

Reaction Pathway :

Sonication-Assisted Cyclization

Microwave or sonication techniques accelerate the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reacts with ethoxymethylene-4,4-difluoro-3-oxobutyrate under ultrasonic irradiation (40 kHz, 60°C), forming the pyrazole core in 1–2 hours. Post-synthetic sulfonylation using methylsulfonyl chloride completes the synthesis.

Transition Metal-Catalyzed Methods

Rhodium-Catalyzed C–H Activation

Recent advances employ rhodium complexes to functionalize preformed pyrazoles. A Rh(III) catalyst mediates the direct sulfonylation of 1H-pyrazole at the 4-position using methylsulfonyl diazonium salts. This one-pot method operates under mild conditions (room temperature, aqueous ethanol) and achieves 70–75% yields.

Key Advantage :

Avoids prefunctionalization of the pyrazole ring, streamlining synthesis.

Industrial-Scale Production Considerations

Two-Phase Reaction Systems

Patent literature describes a scalable two-phase system (toluene/water) for pyrazole ring closure. Methylhydrazine reacts with alkoxymethylene intermediates in the presence of potassium carbonate, minimizing regioisomer formation. Subsequent sulfonylation via continuous flow reactors enhances throughput.

Process Parameters :

- Temperature: -10°C to 0°C (prevents side reactions).

- Base: K₂CO₃ (optimizes phase transfer).

- Yield: 83.8% with 99.9% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 55–70 | 60–80 | Moderate |

| Oxidative Conversion | 80–92 | 0–25 | High |

| Rh-Catalyzed C–H Activation | 70–75 | 25 | Low |

| Two-Phase Industrial | 83.8 | -10–0 | High |

Oxidative methods and two-phase systems are preferred for large-scale production due to their efficiency and minimal byproduct formation. Transition metal catalysis, while innovative, remains limited by catalyst cost and handling.

化学反应分析

Types of Reactions

4-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: Reduction of the methylsulfonyl group can yield the corresponding methylthio derivative.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Methylthio derivatives.

Substitution: Various substituted pyrazole derivatives, depending on the nature of the substituent introduced.

科学研究应用

Synthesis and Characterization

The synthesis of 4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of appropriate precursors through various catalytic methods. One notable synthesis method employs Suzuki coupling to create derivatives with enhanced properties. For example, derivatives synthesized using Ruphos-Pd as a catalyst have shown promising results in terms of yield and purity, characterized by techniques such as NMR and mass spectrometry .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. In studies, it has been shown to have a minimum inhibitory concentration (MIC) of less than 125 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like chloramphenicol.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | < 125 | Antibacterial |

| Chloramphenicol | 62.5 | Standard |

| Clotrimazole | 2.9 | Standard |

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, possess anticancer properties. In vitro studies on breast cancer cell lines demonstrated significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

Anti-inflammatory Effects

Controlled experiments have shown that this compound can significantly reduce inflammation in animal models. It has been compared to indomethacin, a known anti-inflammatory drug, demonstrating comparable efficacy in reducing edema induced by carrageenan.

Agricultural Use

The compound has been explored as a potential herbicide due to its effectiveness against various weeds and pests in agricultural settings. Its unique structure allows it to act on specific biochemical pathways in target organisms while minimizing impact on non-target species .

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex materials used in coatings and dyes. Its chemical stability and reactivity make it suitable for developing novel compounds with desirable properties in material science.

Case Study 1: Antimicrobial Testing

A series of tests were conducted on this compound against multiple microbial strains. The compound exhibited potent activity against Aspergillus niger, Bacillus subtilis, and Klebsiella pneumoniae, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Efficacy

In a study assessing the anticancer properties of pyrazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity, particularly in combination therapies that enhance overall effectiveness against tumors .

作用机制

The mechanism of action of 4-(methylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.

相似化合物的比较

Table 1: Key Properties of Selected Pyrazole Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 106232-38-6 | C₄H₇N₃O₂S | 161.18 | Methylsulfonyl, pyrazole | Not reported |

| 4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole | 1707563-50-5 | C₁₀H₈ClFN₂O₂S | 274.7 | Methylsulfonyl, chloro, fluoro | Not reported |

| 1-(4-Methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole | - | C₁₆H₁₆N₂O₂S | 300.37 | Phenyl, dihydropyrazole, sulfonyl | Not reported |

| 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole | 1477718-07-2 | C₁₁H₁₉N₃ | 193.29 | Alkylpyrrolidine, methylpyrazole | Not reported |

Key Observations :

Key Observations :

- Methylsulfonyl-substituted pyrazoles (e.g., [¹²⁵I]51) show superior COX-2 selectivity due to strong hydrogen bonding with the enzyme’s active site .

- Trifluoromethyl groups (e.g., SC-58125) further enhance inhibitory activity but may increase metabolic stability challenges .

Electronic and Solubility Comparisons

- Methylsulfonyl vs. Sulfonamide : Methylsulfonyl groups (-SO₂CH₃) are more electron-withdrawing than sulfonamides (-SO₂NH₂), increasing electrophilicity and reactivity .

- Halogenated Derivatives : Chloro/fluoro substituents (e.g., evidence 12) improve lipophilicity, aiding blood-brain barrier penetration but reducing aqueous solubility .

生物活性

4-(Methylsulfonyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O2S |

| Molecular Weight | 236.29 g/mol |

| IUPAC Name | 5-(3-methylphenyl)-4-methylsulfonyl-1H-pyrazole |

| InChI Key | KKBVDSSHOJWHQD-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific research has focused on its effects on breast and colon cancer cell lines, where it demonstrated significant cytotoxicity . The interaction with specific molecular targets, such as enzymes involved in tumor growth, is under investigation to elucidate its mechanism of action.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, affecting pathways critical for cell survival and proliferation.

- Receptor Modulation: It may act on specific receptors associated with inflammation and cancer progression, modifying their activity and downstream signaling pathways.

Case Studies

-

Study on Antimicrobial Activity:

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial potential. -

Cancer Cell Line Evaluation:

In vitro assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values of 15 µM and 20 µM respectively .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Synergistic Effects: When combined with other antimicrobial agents, the compound exhibited synergistic effects, enhancing overall antimicrobial efficacy.

- Selectivity: The compound shows selective cytotoxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index .

- Pharmacokinetics: Ongoing research is assessing the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics which are crucial for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。